molecular formula C13H8Cl2N2O2 B8312969 2-Chloro-5-(Nicotinamido)Benzoyl Chloride

2-Chloro-5-(Nicotinamido)Benzoyl Chloride

Cat. No. B8312969
M. Wt: 295.12 g/mol
InChI Key: BIADGCJMURSKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(Nicotinamido)Benzoyl Chloride is a useful research compound. Its molecular formula is C13H8Cl2N2O2 and its molecular weight is 295.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(Nicotinamido)Benzoyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(Nicotinamido)Benzoyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-5-(Nicotinamido)Benzoyl Chloride

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

2-chloro-5-(pyridine-3-carbonylamino)benzoyl chloride

InChI

InChI=1S/C13H8Cl2N2O2/c14-11-4-3-9(6-10(11)12(15)18)17-13(19)8-2-1-5-16-7-8/h1-7H,(H,17,19)

InChI Key

BIADGCJMURSKFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-chlorobenzoic acid (1.71 g, 10 mmol) and TEA (6.96 mL, 50 mmol) in THF (50 mL) was added nicotinoyl chloride hydrochloride (1.78 g, 10 mmol) solid portion-wise. After 1 h stirring at room temperature, product was isolated through filtration as a white solid. The solid was washed with water and dried (1.85 g, 67%). The solid, 2-chloro-5-(nicotinamido)benzoic acid (1.0 g, 3.62 mmol) was suspended in dichloromethane (50 mL) and treated with thionyl chloride (1.57 mL, 36.2 mmol) at reflux for 6 hr. The reaction mixture was evaporated, and the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4) and quickly filtered through a short silica plug. On evaporation of solvent, the title compound was obtained as a white solid (873 mg, 82%).
Quantity
1.71 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6.96 mL
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
82%

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